molecular formula C5H9N3O2 B1378837 [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1602419-10-2

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B1378837
M. Wt: 143.14 g/mol
InChI Key: YYVNCBBVKTZJQN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present in the molecule.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Chemical Reactivity

"[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol" and its analogs have been a subject of extensive research due to their interesting chemical properties and potential applications. Researchers have developed various synthetic routes and explored the chemical reactivity of this compound and related oxadiazoles. Bohle and Perepichka (2009) described a synthetic route for 3-oxo-4-amino-1,2,3-oxadiazole, noting its stability and potential for further derivative formation, including a dimethylamino analogue (Bohle & Perepichka, 2009). Similarly, Wu et al. (2000) synthesized various 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles, showcasing the versatility of oxadiazole derivatives (Wu et al., 2000).

Photoreactivity and Applications in Material Science

The photoreactivity of 1,2,4-oxadiazoles, including analogs of "[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol," has been a focal point for researchers aiming to develop new materials and methodologies. Buscemi, Pace, and Vivona (2000, 2001) contributed significantly to this field by investigating the photochemical synthesis of various 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, thus opening up new pathways for creating fluorinated heterocyclic compounds (Buscemi, Pace, & Vivona, 2000), (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Biomedical and Antibacterial Properties

Oxadiazoles, including dimethylamino derivatives, have been studied for their potential biomedical applications, particularly for their antibacterial properties. Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives and tested their effectiveness against S. aureus, showing that these compounds have promising antibacterial activities (Li, Dan, & Fu, 2008). Malhotra et al. (2013) also synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in therapeutic applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.


Future Directions

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Please note that the availability of this information depends on how extensively the compound has been studied. For lesser-known compounds, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVNCBBVKTZJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 4
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 5
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 6
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol

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